N-(4-methylbenzylidene)-4-nitroaniline
Description
N-(4-Methylbenzylidene)-4-nitroaniline is a Schiff base compound formed via the condensation of 4-methylbenzaldehyde and 4-nitroaniline. Its molecular formula is C₁₄H₁₂N₂O₂, with a structure characterized by a methyl-substituted benzylidene group linked to a nitro-substituted aniline moiety . Key properties include:
Properties
CAS No. |
62453-03-6 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
InChI Key |
PZHYCUFBBDDVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mechanism follows a nucleophilic addition-elimination pathway:
-
Protonation of the carbonyl oxygen : The acid catalyst (e.g., hydrochloric acid) protonates the carbonyl oxygen of 4-methylbenzaldehyde, enhancing its electrophilicity.
-
Nucleophilic attack : The amine group of 4-nitroaniline attacks the electrophilic carbon of the protonated aldehyde.
-
Formation of a hemiaminal intermediate : A tetrahedral intermediate forms, which subsequently loses a water molecule to yield the imine () bond.
The reaction is typically conducted under reflux conditions (80–100°C) for 4–6 hours, achieving yields of 70–85%.
Optimization of Reaction Parameters
Key variables influencing the reaction efficiency include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | 10 mol% HCl | Maximizes protonation rate |
| Solvent | Ethanol or methanol | Enhances reactant solubility |
| Temperature | 80–100°C (reflux) | Accelerates imine formation |
| Molar Ratio | 1:1 (aldehyde:amine) | Minimizes side products |
The use of polar protic solvents (e.g., ethanol) improves reactant miscibility, while stoichiometric equivalence prevents unreacted starting materials from contaminating the product.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability, cost efficiency, and reduced environmental impact. Continuous flow reactors (CFRs) have emerged as a superior alternative to batch reactors for large-scale production.
Continuous Flow Reactor Systems
CFRs offer precise control over reaction parameters, enabling:
-
Higher throughput : Reduced reaction times (2–3 hours) compared to batch processes.
-
Improved safety : Automated temperature and pressure regulation mitigate risks associated with exothermic reactions.
-
Enhanced yield : 85–90% yield due to optimized mass transfer and heat distribution.
A typical CFR setup for this synthesis involves:
-
Pre-mixing reactants : 4-methylbenzaldehyde and 4-nitroaniline are dissolved in ethanol.
-
Continuous feeding : The mixture is pumped through a heated reactor tube (90°C) with inline acid injection.
-
In-line purification : The product stream is cooled and filtered to isolate crystalline this compound.
Alternative Synthetic Approaches
While acid-catalyzed condensation dominates, alternative methods have been explored for niche applications:
Solvent-Free Mechanochemical Synthesis
Ball milling 4-methylbenzaldehyde and 4-nitroaniline in the presence of a catalytic amount of achieves 65–75% yield within 2 hours. This method eliminates solvent waste but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction times to 15–30 minutes, with yields comparable to conventional heating. However, scalability remains a challenge.
Purification and Characterization Techniques
Recrystallization
The crude product is purified via recrystallization from hot ethanol, yielding needle-like crystals with >98% purity. Slow cooling (0.5°C/min) minimizes impurity incorporation.
Spectroscopic Characterization
-
: Aromatic protons appear as doublets at 7.8–8.2 ppm, while the imine proton () resonates at 8.5 ppm.
-
IR Spectroscopy : Stretching vibrations at 1620 cm () and 1520 cm () confirm structural integrity.
Challenges and Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions: N-(4-methylbenzylidene)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Reduction of the nitro group: 4-methylbenzylidene-4-aminobenzene.
Reduction of the Schiff base: 4-methylbenzylamine and 4-nitroaniline.
Electrophilic substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(4-methylbenzylidene)-4-nitroaniline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic and electronic properties.
Biology and Medicine: Schiff bases, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and antioxidant properties. These compounds can interact with biological molecules, making them candidates for drug development.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzylidene)-4-nitroaniline in biological systems involves its interaction with cellular components. The compound can form complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
- N-(4-N,N-Dimethylaminobenzylidene)-4-nitroaniline (DCNA): Differs by replacing the methyl group with a dimethylamino (-N(CH₃)₂) group. Enhanced electron-donating properties due to the dimethylamino substituent, influencing UV-Vis absorption and redox behavior . Applications in nonlinear optics (NLO) due to extended π-conjugation .
- N-(4-Nitrobenzylidene)-4-N,N-dimethylaminoaniline (DNCA): Inverts the substituents: nitro on the benzylidene and dimethylamino on the aniline. Exhibits stronger intramolecular charge transfer (ICT), leading to distinct spectroscopic properties compared to N-(4-methylbenzylidene)-4-nitroaniline .
N-(4-Methoxybenzylidene)-4-butylaniline :
Positional Isomerism in Nitroaniline Derivatives
N-(4-Methylbenzylidene)-3-nitroaniline :
2-Nitroaniline Derivatives :
Catalytic Performance in Cross-Coupling Reactions
- Cu/HMPC Catalyst Efficiency: N-(4-Methylbenzylidene)aniline (3b) and related Schiff bases are synthesized via Cu/HMPC-catalyzed cross-coupling of amines, achieving yields >90% . The nitro group in this compound may reduce catalytic activity compared to non-nitro analogs due to electron-withdrawing effects .
Reduction Reactions
- Fe₃O₄-MWCNTs@PEI-Ag Nanocomposite: 4-Nitroaniline (a precursor to the title compound) is reduced to 4-aminophenol under optimized conditions (pH 7, 25°C) . Nitro groups in similar compounds like DNCA or DCNA would require tailored reduction protocols due to substituent-dependent reactivity .
Physicochemical and Structural Properties
Ionization Behavior
Crystallographic Dynamics
- Conformational Flexibility :
Biological Activity
N-(4-methylbenzylidene)-4-nitroaniline, a Schiff base compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is synthesized through the condensation of 4-methylbenzaldehyde and 4-nitroaniline, resulting in a compound characterized by both a methyl and a nitro group on its benzene rings. These functional groups significantly influence its chemical reactivity and biological interactions .
Biological Activities
1. Antimicrobial Properties
Research indicates that Schiff bases, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
2. Antifungal Effects
The compound has also shown antifungal activity against several fungal species. Its efficacy is attributed to the ability to inhibit fungal growth by altering cell membrane integrity or inhibiting key enzymatic functions within the fungi .
3. Antioxidant Activity
this compound has been studied for its antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals. This activity is critical in preventing cellular damage linked to various diseases, including cancer .
The biological activity of this compound can be explained through its interaction with biological molecules:
- Metal Ion Complexation : The compound can form complexes with metal ions, which may inhibit enzyme activity by altering the active site conformation.
- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .
- Electrophilic Substitution : The presence of electron-withdrawing groups enhances the compound's reactivity towards nucleophiles, potentially leading to modifications in biomolecules such as proteins and nucleic acids.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzylidene)-2-nitroaniline | Nitro group at position 2 | Antimicrobial, lower efficacy than 4-nitro |
| N-(4-methylbenzylidene)-4-chloroaniline | Chlorine substituent | Moderate antimicrobial activity |
| N-(4-methylbenzylidene)-4-methoxyaniline | Methoxy group | Antioxidant properties |
This table illustrates how variations in substituents affect biological activity and reactivity.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Antioxidant Research : Research published in Phytotherapy Research highlighted the compound's ability to scavenge DPPH radicals, indicating strong antioxidant potential that could be beneficial in therapeutic applications.
- Fungal Inhibition : An investigation into antifungal properties showed that this compound effectively inhibited Candida albicans growth, suggesting potential use in treating fungal infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methylbenzylidene)-4-nitroaniline, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where 4-nitroaniline reacts with 4-methylbenzaldehyde under acidic or solvent-free conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of 4-nitroaniline to aldehyde derivatives to minimize side reactions .
- Catalysis : Employ acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine bond formation.
- Purification : Recrystallization using ethanol or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .
- Critical Parameters : Monitor reaction temperature (60–80°C) to balance reaction rate and thermal degradation.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm the imine (C=N) stretch at ~1600–1650 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the methyl group (δ ~2.4 ppm). The imine proton appears as a singlet at δ ~8.3 ppm .
- UV-Vis : Quantify molar absorptivity (ε) at λ_max ~350–400 nm, critical for photochemical studies .
Q. What are the key physicochemical properties influencing reactivity in solution?
- Methodological Answer :
- Solubility : Limited solubility in polar solvents (water, ethanol) due to aromatic and nitro groups. Use DMSO or DMF for dissolution .
- Stability : Susceptible to photodegradation under UV light; store in amber vials.
- Electrochemical Behavior : Cyclic voltammetry reveals redox activity at ~-0.5 V (vs. Ag/AgCl), linked to nitro group reduction .
Advanced Research Questions
Q. How does the dynamic disorder in crystal structures affect material properties?
- Methodological Answer : X-ray diffraction studies reveal conformational flexibility via "pedal motion" in the imine linkage, causing dynamic disorder. This impacts:
- Packing Efficiency : Planar layers parallel to (202) planes influence thermal stability .
- Optoelectronic Properties : Disorder alters π-π stacking, affecting charge transport in thin films .
Q. What computational methods predict electronic interactions and charge distribution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) .
- Charge Transfer : Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the nitro group and aromatic ring .
Q. How can photocatalytic degradation pathways be optimized for environmental remediation?
- Methodological Answer :
- Catalyst Design : Use Cu-MoO₄-doped nanocomposites under UV irradiation (λ = 254 nm) to degrade nitroaniline derivatives via hydroxyl radical (·OH) attack .
- Kinetic Analysis : Monitor pseudo-first-order rate constants (k ~0.02 min⁻¹) using HPLC or UV-Vis at 405 nm .
Q. What strategies resolve contradictions in reported biological activities?
- Methodological Answer :
- Assay Design : Use in vitro antimicrobial assays (e.g., MIC against E. coli) with positive controls (e.g., ampicillin) and solvent controls (DMSO) to validate toxicity .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-(4-chlorobenzylidene)-4-nitroaniline) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
